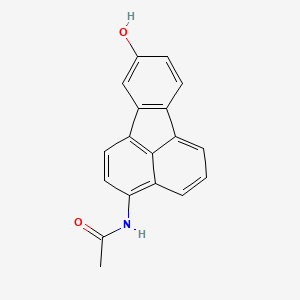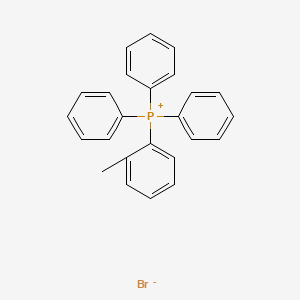
(2-Methylphenyl)(triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylphenyl)(triphenyl)phosphanium bromide is an organophosphorus compound with the chemical formula C25H22BrP. It is a white solid that is soluble in polar organic solvents. This compound is a bromide salt of a phosphonium cation and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Methylphenyl)(triphenyl)phosphanium bromide is synthesized by treating triphenylphosphine with 2-methylbromobenzene. The reaction typically occurs in a polar organic solvent such as dichloromethane or acetonitrile. The general reaction is as follows:
Ph3P+2−CH3C6H4Br→(2−CH3C6H4)Ph3P+Br−
The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(2-Methylphenyl)(triphenyl)phosphanium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide, cyanide, or alkoxides can replace the bromide ion.
Major Products
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine and its derivatives.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
(2-Methylphenyl)(triphenyl)phosphanium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the Wittig reaction to form alkenes from aldehydes and ketones.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor for phosphonium-based ionic liquids.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: The compound is used in the production of flame retardants and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of (2-Methylphenyl)(triphenyl)phosphanium bromide involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphonium cation can stabilize negative charges, making it a useful intermediate in many organic synthesis reactions. The bromide ion can be easily replaced by other nucleophiles, allowing for the formation of a wide range of derivatives.
Comparison with Similar Compounds
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but with a methyl group instead of a 2-methylphenyl group.
Ethyltriphenylphosphonium bromide: Contains an ethyl group instead of a 2-methylphenyl group.
Phenyltriphenylphosphonium bromide: Contains a phenyl group instead of a 2-methylphenyl group.
Uniqueness
(2-Methylphenyl)(triphenyl)phosphanium bromide is unique due to the presence of the 2-methylphenyl group, which can influence the reactivity and stability of the compound. This structural variation can lead to different chemical properties and applications compared to its similar compounds.
Properties
CAS No. |
188962-84-7 |
|---|---|
Molecular Formula |
C25H22BrP |
Molecular Weight |
433.3 g/mol |
IUPAC Name |
(2-methylphenyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H22P.BrH/c1-21-13-11-12-20-25(21)26(22-14-5-2-6-15-22,23-16-7-3-8-17-23)24-18-9-4-10-19-24;/h2-20H,1H3;1H/q+1;/p-1 |
InChI Key |
VDRZXZXMHDKJLN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=C1[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


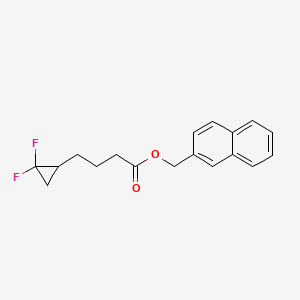

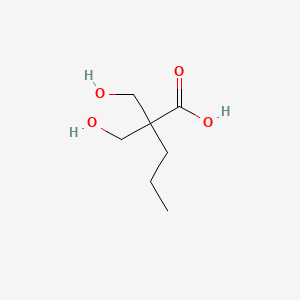
![5,5'-(3-Octylthiene-2,5-diyl)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B12565386.png)
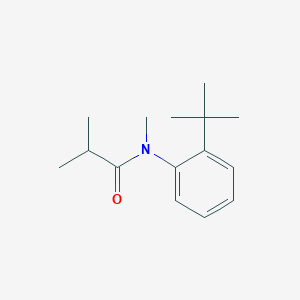
![Acetamide, 2-cyano-N-[[4-(cyanoacetyl)-1-piperazinyl]methyl]-](/img/structure/B12565404.png)
![2-[(2-Bromobenzyl)amino]-2-thiazoline](/img/structure/B12565410.png)
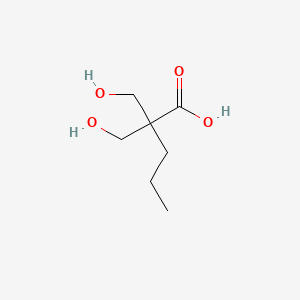
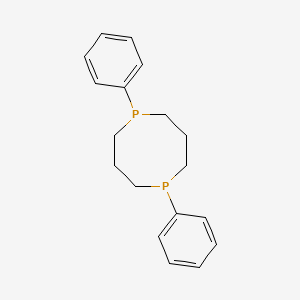
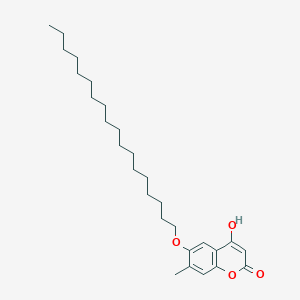
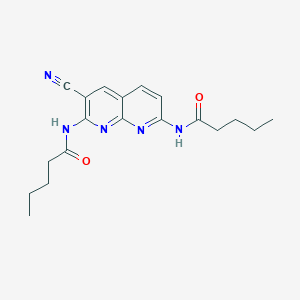
![N-(2-{[(2-Methyl-2-propanyl)amino]oxy}-2-oxoethyl)acetamide](/img/structure/B12565447.png)
